Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Overview
Description
Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has a molecular weight of 224.64 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) . The compound’s structure includes a pyrrolo[2,3-B]pyridine scaffold, which is an important structural motif found in numerous bioactive molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.64 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 250 . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, a derivative in the pyrrolopyridine class, is an important compound in pharmaceutical research. A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from a related compound, which demonstrated in vitro antibacterial activity (Toja et al., 1986). Kumar and Mashelker (2006) explored the synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, expecting these compounds to exhibit antihypertensive activity (Kumar & Mashelker, 2006).
Chemical Synthesis and Intermediate Applications
The chemical synthesis of this compound and its derivatives is of significant interest. Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, starting from a related compound (Zhu et al., 2003). Ju (2014) developed an expedient route for synthesizing a derivative, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticide synthesis, using a related compound (Ju, 2014).
Applications in Synthesis of Insecticides
Some derivatives of this compound have been used in the synthesis of new insecticides. Lan Zhi-li (2007) synthesized Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate for a new insecticide, chlorantraniliprole (Lan Zhi-li, 2007).
Potential in Anticancer Research
The compound's derivatives also hold potential in anticancer research. Al-Trawneh et al. (2021) prepared substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, showing cytotoxicity towards sensitive and multidrug-resistant leukemia cells (Al-Trawneh et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It is suggested that similar compounds act by inhibiting multiple receptor tyrosine kinases .
Biochemical Pathways
Similar compounds have shown activity on kinase inhibition .
Result of Action
Similar compounds have shown inhibitory effects on multiple receptor tyrosine kinases .
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPIPCPCQWSNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677983 | |
Record name | Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-28-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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